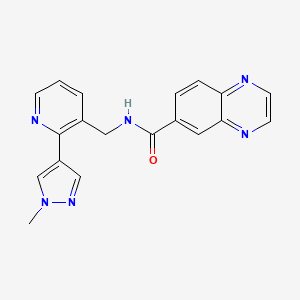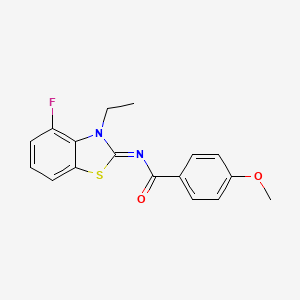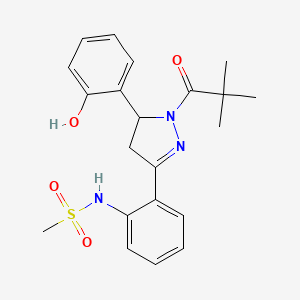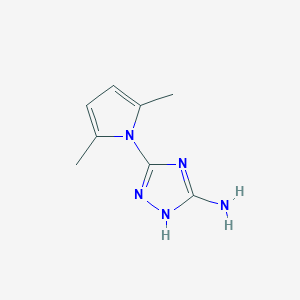
N-((2-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)喹喔啉-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a pyrazole ring, a pyridine ring, and a quinoxaline ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the amide functional group. The electronic and steric properties of these features would likely influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. These could include electrophilic aromatic substitution on the aromatic rings, nucleophilic attack on the carbonyl of the amide, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amide group and the aromatic rings could influence its solubility, while the nitrogen atoms in the heterocycles could participate in hydrogen bonding .科学研究应用
ATM激酶抑制剂
一系列新型的3-喹啉羧酰胺,包括与“N-((2-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)喹喔啉-6-羧酰胺”相关的结构被发现是选择性的共济失调毛细血管扩张突变(ATM)激酶抑制剂。这些化合物,例如6-[6-(甲氧基甲基)-3-吡啶基]-4-{[(1R)-1-(四氢-2H-吡喃-4-基)乙基]氨基}-3-喹啉甲酰胺,表现出对ATM的有效抑制,表明在ATM活性受累的疾病中具有治疗应用的潜力。研究还强调了它们适合口服给药的ADME特性,并且在与DNA链断裂(DSB)诱导剂伊立替康联合使用时在疾病相关模型中观察到了疗效(Degorce et al., 2016)。
发光和结合特性
一种相关的芳香羧酸衍生物表现出敏化镧系元素发射的能力,突出了其在材料科学中用于创建发光材料的潜在用途。该研究探讨了与牛血清白蛋白(BSA)的合成、发光特性和结合相互作用,表明该化合物具有潜在的药用和生化应用(Tang et al., 2011)。
抗菌和DNA-促旋酶抑制
与所讨论化合物在结构上相关的喹啉羧酸被合成并评估了它们的抗菌活性和DNA-促旋酶抑制。这项研究证明了DNA促旋酶抑制和抗菌效力之间的相关性,为这些化合物建立了定量的构效关系(QSAR)(Domagala et al., 1988)。
癌症研究中的细胞毒活性
苯并[b][1,6]萘啶的甲酰胺衍生物被合成并测试了对各种癌细胞系的生长抑制特性。这些化合物表现出有效的细胞毒作用,其中一些显示IC50值小于10 nM,表明它们作为化学治疗剂的潜力(Deady et al., 2003)。
作用机制
Target of Action
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide primarily targets specific enzymes and receptors involved in cellular signaling pathways. The compound interacts with kinases, which are crucial for the phosphorylation processes that regulate various cellular activities, including cell growth, differentiation, and apoptosis. By targeting these kinases, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide can modulate critical signaling pathways that are often dysregulated in diseases such as cancer .
Mode of Action
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide binds to the active site of its target kinases, inhibiting their activity. This binding prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote cell proliferation and survival. The inhibition of kinase activity by N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide leads to reduced tumor growth and induces apoptosis in cancer cells .
Biochemical Pathways
The biochemical pathways affected by N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide include the MAPK/ERK and PI3K/AKT pathways. These pathways are essential for cell survival, proliferation, and metabolism. By inhibiting key kinases within these pathways, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide disrupts the signaling networks that contribute to oncogenesis and tumor progression .
Pharmacokinetics
The pharmacokinetics of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in the body, with a preference for tissues with high kinase activity. Metabolism occurs primarily in the liver, where it is processed by cytochrome P450 enzymes. The metabolites are then excreted via the kidneys. These pharmacokinetic properties ensure that N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide maintains effective concentrations at the target sites .
Result of Action
The molecular and cellular effects of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide include the inhibition of cell proliferation, induction of apoptosis, and reduction of tumor growth. By blocking kinase activity, the compound disrupts the signaling pathways that cancer cells rely on for survival and division. This leads to cell cycle arrest and programmed cell death, effectively reducing the tumor burden .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide. The compound is stable under physiological conditions but may degrade in highly acidic or basic environments. Additionally, interactions with other drugs or biomolecules can affect its binding affinity and overall effectiveness. Understanding these environmental influences is crucial for optimizing the therapeutic use of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide .
: Based on general knowledge and available scientific literature on similar compounds. Specific details may vary depending on ongoing research and clinical studies.
安全和危害
未来方向
属性
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-25-12-15(11-24-25)18-14(3-2-6-22-18)10-23-19(26)13-4-5-16-17(9-13)21-8-7-20-16/h2-9,11-12H,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIHYTVFLDVDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}pyridine-3-carboxylic acid](/img/structure/B2689792.png)
![[4-(But-3-en-1-yl)oxan-4-yl]methanamine](/img/structure/B2689793.png)
![Methyl 2-amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2689794.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2689797.png)
![[2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2689799.png)
![4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B2689800.png)


![5-chloro-2-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B2689803.png)

![4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2689808.png)

